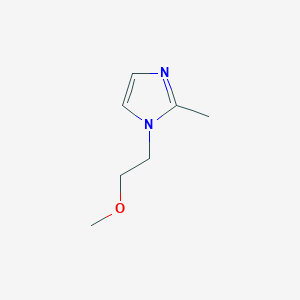

1H-Imidazole, 1-(2-methoxyethyl)-2-methyl-

Cat. No. B8570466

M. Wt: 140.18 g/mol

InChI Key: ZBDBUPWKTXLEJD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09379413B2

Procedure details

In an autoclave of 100 mL, 2-methylimidazole (19.2 g, 200 mmol) was made reacted with chloroethyl methyl ether (22.7 g, 240 mmol) at 140 deg C. for 72 hours. Brown liquid that was obtained was washed with 120 mL of a compound liquid of ethanol and ether (volume ratio thereof is 1:5), and then made reacted with triethylamine (20.2 g, 200 mmol) in the autoclave of 100 mL at 130 deg C. for 24 hours. Solid salts that was formed was removed by filtration, and residue (filtrate) was subjected to reduced-pressure distillation by using a Vigreux column of 20 cm. The obtained product was a transparent liquid which has a boiling point of 160-163 deg C. when a pressure is 10 Pa. 1H-NMR measurement of obtained amine was performed, and it was confirmed that chemical shifts, δ (ppm), are 6.95 (d, 1H), 6.72 (d, 1H), 4.07-4.04 (t, 2H), 3.62-3.60 (t, 2H), 3.27(s, 3H), and 2.29 (s, 3H), and 1-(2-methoxyethyl)-2-methyl imidazole was synthesized.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[CH3:7][O:8][CH2:9][CH2:10]Cl.C(N(CC)CC)C>>[CH3:7][O:8][CH2:9][CH2:10][N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC=CN1

|

|

Name

|

|

|

Quantity

|

22.7 g

|

|

Type

|

reactant

|

|

Smiles

|

COCCCl

|

Step Two

|

Name

|

|

|

Quantity

|

20.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Brown liquid that was obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with 120 mL of a compound liquid of ethanol and ether (volume ratio

|

WAIT

|

Type

|

WAIT

|

|

Details

|

for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solid salts that was formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by filtration, and residue (filtrate)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was subjected to reduced-pressure distillation

|

Outcomes

Product

Details

Reaction Time |

72 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCN1C(=NC=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |